N'-(2,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
The compound N'-(2,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide features a bifunctional ethanediamide core linked to two distinct aromatic systems:
- A 2,4-dimethylphenyl group attached via the N'-position.
- A thiazole ring substituted at the 4-position with a trifluoromethylphenyl group and connected to the ethanediamide backbone through a two-carbon ethyl spacer.
This structure combines a thiazole heterocycle (known for bioactivity in medicinal chemistry ), a trifluoromethyl group (enhancing metabolic stability and lipophilicity), and a dimethylphenyl moiety (modulating steric and electronic properties).
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-13-3-8-18(14(2)11-13)28-20(30)19(29)26-10-9-17-12-31-21(27-17)15-4-6-16(7-5-15)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIBUGQJADQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a thiazole ring and trifluoromethyl substituents, which are known to enhance biological activity in various compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, thiazole-based compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group has been associated with increased potency against specific bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against E. coli and S. aureus | |
| Thiazole Derivative A | Strong antifungal activity |
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction mechanisms.
- Case Study : A study evaluated the effects of various thiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are well-documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Findings |
|---|---|
| Study on Anti-inflammatory Activity | Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and microbial resistance.
- Receptor Binding : It is hypothesized that the compound interacts with receptors involved in cell signaling pathways related to apoptosis and immune response.
Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. Notably:
- A recent review highlighted the synthesis of benzothiazole-based compounds and their anti-tubercular activities, indicating a broader therapeutic potential for thiazole derivatives .
- Another study reported that specific modifications to the thiazole ring structure could enhance the selectivity and potency against targeted diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Ethanediamide Derivatives with Thiazole Moieties
G856-3475 (N'-(2,5-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide)
- Key Similarities :
- Identical ethanediamide backbone and trifluoromethylphenyl-substituted thiazole.
- Molecular formula: C₂₂H₂₀F₃N₃O₂S (identical to the target compound).
- Key Differences: Substituent position on the dimethylphenyl group (2,5-dimethyl vs. 2,4-dimethyl).
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
- Key Similarities :
- Ethanediamide core and aromatic substituents (difluorophenyl vs. dimethylphenyl).
- Sulfanyl (S–) linker instead of ethyl spacer, which may influence conformational flexibility.
Thiazole-Containing Analogues with Aromatic Substituents
N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (Compound 49)
- Key Similarities :
- Thiazole ring and dimethylphenyl group.
- Key Differences :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Similarities :
- Thiazole ring and aromatic substitution (dichlorophenyl vs. trifluoromethylphenyl).
- Amide linkage (vs. ethanediamide).
- Key Differences: Dichlorophenyl group introduces stronger electron-withdrawing effects compared to trifluoromethylphenyl.
Comparative Data Table
Research Findings and Implications
- Thiazole vs. Imidazole : Replacing thiazole with imidazole (as in ) alters hydrogen-bonding networks and electronic properties, which could shift biological target specificity.
- Trifluoromethyl vs. Chlorine : The CF₃ group enhances lipophilicity and metabolic stability compared to chlorine, making the target compound more suitable for drug development .
- Ethanediamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
